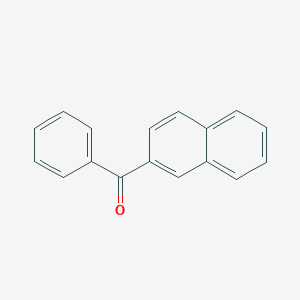

2-Naphthyl phenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNXJRVDSTZUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883522 | |

| Record name | Methanone, 2-naphthalenylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-13-3 | |

| Record name | 2-Benzoylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 2-naphthalenylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, 2-naphthalenylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-benzonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthyl phenyl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM48ZB8PA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Naphthyl Phenyl Ketone via Friedel-Crafts Acylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-naphthyl phenyl ketone, a valuable intermediate in the preparation of polycyclic aromatic hydrocarbons and heterocyclic compounds, through the Friedel-Crafts acylation of naphthalene.[1] This document details the underlying reaction mechanisms, explores the critical factors influencing regioselectivity, and presents detailed experimental protocols for both kinetically and thermodynamically controlled syntheses. Quantitative data is summarized in structured tables to facilitate comparison, and key processes are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this important synthetic transformation.

Introduction to Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2] In the context of naphthalene, this reaction provides a direct route to naphthyl ketones. The reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), can yield two isomeric products: 1-naphthyl phenyl ketone and this compound.

The regioselectivity of this reaction is a critical aspect, with the substitution pattern on the naphthalene ring being highly dependent on the reaction conditions. This guide will elucidate the principles of kinetic and thermodynamic control that govern the formation of the desired 2-isomer.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electron system of the naphthalene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the benzoyl group, restoring the aromaticity of the naphthalene ring and regenerating the Lewis acid catalyst.[3]

The position of acylation on the naphthalene ring is dictated by the stability of the intermediate sigma complex. Attack at the C1 (alpha) position is kinetically favored due to a more stable carbocation intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the second ring.[4] Conversely, the this compound is the thermodynamically more stable product due to reduced steric hindrance.

This dichotomy allows for the selective synthesis of either isomer by careful control of reaction conditions:

-

Kinetic Control: Favors the formation of the 1-isomer. This is typically achieved at lower temperatures and in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[5][6] Under these conditions, the 1-acylnaphthalene-AlCl₃ complex often precipitates, preventing equilibration to the more stable 2-isomer.[5]

-

Thermodynamic Control: Favors the formation of the 2-isomer. This is achieved at higher temperatures and in polar solvents such as nitrobenzene.[5][6] These conditions allow for the reversible deacylation of the initially formed 1-isomer and subsequent acylation at the more thermodynamically stable 2-position.[5]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following tables summarize the impact of key reaction parameters on the yield and regioselectivity of the Friedel-Crafts benzoylation of naphthalene.

Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Benzoylation

| Solvent | Dielectric Constant (approx.) | Predominant Isomer | Typical Temperature | Reference |

| Carbon Disulfide (CS₂) | 2.6 | 1-Naphthyl phenyl ketone (Kinetic) | Low (e.g., 0 °C) | [6] |

| Dichloromethane (CH₂Cl₂) | 9.1 | 1-Naphthyl phenyl ketone (Kinetic) | Low (e.g., 0 °C) | [5] |

| Nitrobenzene | 34.8 | This compound (Thermodynamic) | Elevated (e.g., 60-80 °C) | [5][6] |

Table 2: General Reaction Parameters for the Synthesis of this compound

| Parameter | Recommended Condition | Rationale |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Effective Lewis acid for acylium ion formation. |

| Catalyst Stoichiometry | >1.0 equivalent | The ketone product forms a complex with AlCl₃, necessitating at least a stoichiometric amount.[7] |

| Acylating Agent | Benzoyl Chloride | Readily available and reactive acylating agent. |

| Solvent | Nitrobenzene | Polar solvent that facilitates the formation of the thermodynamic product. |

| Temperature | 60 - 80 °C | Promotes the rearrangement of the kinetic product to the more stable thermodynamic product.[5] |

| Reaction Time | Several hours (monitoring by TLC) | Allows for the completion of the isomerization to the 2-isomer.[5] |

Experimental Protocols

4.1. Kinetically Controlled Synthesis of 1-Naphthyl Phenyl Ketone

This protocol is designed to favor the formation of the kinetically preferred 1-isomer.

-

Materials:

-

Naphthalene (1.0 eq.)

-

Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq.)

-

Benzoyl Chloride (1.0 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.

-

Dissolve naphthalene (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 1-naphthyl phenyl ketone.

-

4.2. Thermodynamically Controlled Synthesis of this compound

This protocol is designed to favor the formation of the thermodynamically stable 2-isomer.

-

Materials:

-

Naphthalene (1.0 eq.)

-

Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq.)

-

Benzoyl Chloride (1.0 eq.)

-

Anhydrous Nitrobenzene

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane or Diethyl Ether

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene.

-

Add anhydrous aluminum chloride (1.2 eq.) portion-wise to the solution.

-

Add benzoyl chloride (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for several hours (e.g., 4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.[5]

-

Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[5]

-

Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. Note: Nitrobenzene can be challenging to remove; steam distillation is a potential method for its removal if necessary.[5]

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Mandatory Visualizations

5.1. Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation on Naphthalene.

5.2. Experimental Workflow for Thermodynamically Controlled Synthesis

Caption: Workflow for the Synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of naphthalene is a versatile and powerful method for the synthesis of naphthyl phenyl ketones. By understanding the principles of kinetic and thermodynamic control, researchers can selectively synthesize either the 1- or 2-isomer. This guide has provided the theoretical background, comparative data, and detailed experimental protocols to enable the successful synthesis of this compound for applications in research and development. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and purity.

References

- 1. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. chemistry-solutions.com [chemistry-solutions.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. myttex.net [myttex.net]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of benzoylation of naphthalene to form 2-Naphthyl phenyl ketone

An In-depth Technical Guide on the Mechanism of Benzoylation of Naphthalene to Form 2-Naphthyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound via the benzoylation of naphthalene. It delves into the underlying reaction mechanism, details experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

The benzoylation of naphthalene is a classic example of a Friedel-Crafts acylation reaction, a fundamental process in organic synthesis for forming carbon-carbon bonds and introducing a keto-functional group to an aromatic ring.[1][2] The product, this compound (also known as 2-benzoylnaphthalene), is a valuable intermediate in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocyclic molecules. The regioselectivity of this reaction is a critical aspect, with substitution possible at either the C1 (α) or C2 (β) position of the naphthalene ring. While the α-position is kinetically favored, the β-substituted product, this compound, is the thermodynamically more stable isomer.[3][4][5] Understanding the factors that govern this selectivity is crucial for optimizing the synthesis of the desired product.

Reaction Mechanism

The benzoylation of naphthalene proceeds through an electrophilic aromatic substitution pathway.[1] The key steps are the generation of a potent electrophile, the acylium ion, and its subsequent attack on the electron-rich naphthalene ring.

Generation of the Acylium Ion

In the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), benzoyl chloride is activated to form a highly reactive acylium ion.[2] The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[2]

Caption: Formation of the acylium ion electrophile.

Electrophilic Attack and Regioselectivity

The acylium ion then attacks the naphthalene ring. Naphthalene is more reactive than benzene towards electrophilic aromatic substitution.[3] The substitution can occur at either the α (C1) or β (C2) position.

-

Kinetic Control (α-Substitution): Attack at the α-position is kinetically favored because the resulting carbocation intermediate (sigma complex) is more stabilized by resonance.[3] The positive charge can be delocalized over both rings of the naphthalene system without disrupting the aromaticity of the second ring. This leads to a lower activation energy for the formation of the α-isomer, 1-naphthyl phenyl ketone.[3][5]

-

Thermodynamic Control (β-Substitution): The α-position is sterically hindered by the hydrogen atom at the C8 position.[6] This steric repulsion makes the α-substituted product, 1-naphthyl phenyl ketone, less stable than the β-substituted product, this compound.[7][8] Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, or the use of specific solvents), the initially formed 1-isomer can revert to the starting materials or rearrange to the more stable 2-isomer.[4][5] This makes the formation of this compound a thermodynamically controlled process.

Caption: Kinetic vs. Thermodynamic pathways in naphthalene benzoylation.

Quantitative Data on Benzoylation of Naphthalene

The regioselectivity of the benzoylation of naphthalene is highly dependent on the reaction conditions. The table below summarizes key findings from the literature.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Naph:Benzoyl Chloride) | Conversion of Benzoyl Chloride (%) | Selectivity for this compound (%) | Reference |

| Hβ Zeolite | None (liquid phase) | 220 | 5 | 2:1 | 100 | 87.7 | [9] |

| AlCl₃ | Methylene Chloride | 35 | - | - | - | Almost exclusively α-substitution | [7] |

| AlCl₃ | Nitrobenzene | 35 | - | - | - | Considerable β-substitution | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. The first protocol utilizes a zeolite catalyst, which is a greener alternative and shows high selectivity for the desired product. The second protocol describes a traditional Friedel-Crafts reaction using aluminum chloride.

Protocol 1: Zeolite-Catalyzed Benzoylation

This protocol is based on the work of Li et al., who demonstrated the high activity and selectivity of Hβ zeolite for the synthesis of 2-benzoylnaphthalene.[9][10]

Materials:

-

Naphthalene

-

Benzoyl chloride

-

Hβ zeolite (calcined at 550 °C)

-

Toluene (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Activation: The Hβ zeolite is calcined at 550 °C in a muffle furnace for 3 hours prior to use to ensure it is anhydrous and catalytically active.

-

Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add naphthalene and benzoyl chloride in a 2:1 molar ratio.

-

Catalyst Addition: Add the calcined Hβ zeolite to the reaction mixture. The catalyst loading should be approximately 10 g per mole of benzoyl chloride.

-

Reaction: Heat the reaction mixture to 220 °C with vigorous stirring. Maintain the reaction at this temperature for 5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter to remove the zeolite catalyst.

-

Purification: Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and hydrochloric acid formed during the reaction. Then, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: The product can be further purified by column chromatography or recrystallization. The product identity and purity can be confirmed by GC-MS, NMR, and melting point analysis.

Caption: Workflow for zeolite-catalyzed benzoylation of naphthalene.

Protocol 2: Aluminum Chloride-Catalyzed Benzoylation for Thermodynamic Product

This protocol is designed to favor the formation of the thermodynamically stable this compound by using a polar solvent and allowing for potential rearrangement.[5][7]

Materials:

-

Naphthalene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (dry)

-

Dichloromethane (for extraction)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked flask with a dropping funnel and gas outlet

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dry nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzoyl Chloride: Cool the suspension in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.

-

Addition of Naphthalene: Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry nitrobenzene and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C). Stir for several hours (e.g., 4-6 hours) to allow for the rearrangement of the kinetic product to the thermodynamic product.[5] Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the product and nitrobenzene.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the dichloromethane by rotary evaporation. The high-boiling nitrobenzene can be removed by steam distillation or vacuum distillation.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Conclusion

The benzoylation of naphthalene to form this compound is a classic Friedel-Crafts acylation where the regiochemical outcome is governed by a delicate interplay between kinetic and thermodynamic factors. While the α-position is the site of initial, faster attack, the steric strain in the resulting 1-isomer makes it less stable than the 2-isomer. By carefully selecting the reaction conditions, such as employing high temperatures, longer reaction times, polar solvents, or shape-selective catalysts like Hβ zeolite, the reaction can be directed to yield the thermodynamically favored this compound with high selectivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively synthesize this important chemical intermediate.

References

- 1. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. myttex.net [myttex.net]

- 8. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Naphthyl Phenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-naphthyl phenyl ketone, a key intermediate in organic synthesis and drug discovery. The document outlines the structural elucidation of this aromatic ketone using proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a comprehensive summary of quantitative data are presented to aid in the replication and interpretation of these analytical techniques.

Molecular Structure and Properties

This compound, also known as 2-benzoylnaphthalene, is an aromatic ketone. It serves as a precursor in the synthesis of various polycyclic aromatic hydrocarbons and heterocyclic compounds. The electrophilic nature of its carbonyl group facilitates its use in nucleophilic addition reactions.

Chemical Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections present the quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The aromatic protons of this compound are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic rings and the carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | H-1' |

| 8.05 | d | 1H | H-4' |

| 7.95 | m | 3H | H-3', H-5', H-8' |

| 7.85 | d | 2H | H-2, H-6 |

| 7.60 | m | 2H | H-6', H-7' |

| 7.50 | t | 1H | H-4 |

| 7.40 | t | 2H | H-3, H-5 |

Note: This data is predicted and should be confirmed by experimental analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons of the naphthyl and phenyl rings.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 196.5 | C=O |

| 138.0 | C-1 |

| 135.5 | C-2' |

| 134.5 | C-4a' |

| 132.5 | C-8a' |

| 132.0 | C-4 |

| 130.0 | C-2, C-6 |

| 129.5 | C-1' |

| 128.5 | C-5' |

| 128.3 | C-3, C-5 |

| 128.0 | C-8' |

| 127.8 | C-4' |

| 127.0 | C-7' |

| 126.8 | C-6' |

| 124.5 | C-3' |

Note: This data is predicted and should be confirmed by experimental analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch and absorptions corresponding to the aromatic C-H and C=C bonds.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1660 - 1685 | Strong | C=O stretch (aromatic ketone) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected to be prominent. Characteristic fragmentation patterns arise from the cleavage of bonds adjacent to the carbonyl group.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 232 | 100 | [M]⁺ (Molecular Ion) |

| 205 | 40 | [M - C₆H₅]⁺ |

| 155 | 60 | [C₁₀H₇CO]⁺ |

| 127 | 85 | [C₁₀H₇]⁺ |

| 105 | 70 | [C₆H₅CO]⁺ |

| 77 | 95 | [C₆H₅]⁺ |

Note: This data is based on typical fragmentation patterns of aromatic ketones and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

Caption: Experimental workflow for NMR spectroscopy.

Methodology: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are used, and the spectra are referenced to the residual solvent peak of CDCl₃.

FT-IR Spectroscopy

Caption: Experimental workflow for FT-IR spectroscopy.

Methodology: A small amount of solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. A background spectrum of the empty sample holder is recorded. The KBr pellet is placed in the sample holder, and the FT-IR spectrum is recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Caption: Experimental workflow for Mass Spectrometry.

Methodology: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile. The sample is introduced into the mass spectrometer, typically using a direct infusion or a gas chromatography inlet. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The ions are then separated and detected by a mass analyzer.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The presented data and experimental protocols for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry serve as a valuable resource for the identification and structural elucidation of this important chemical compound in research and development settings. The combination of these analytical techniques allows for a thorough and unambiguous characterization of this compound.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Naphthyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 2-Naphthyl phenyl ketone. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data, experimental protocols, and a visual representation of the NMR analysis workflow.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 8.00 | s | 1H | CDCl₃ |

| 7.86 – 7.76 | m | 4H | CDCl₃ |

| 7.76 – 7.65 | m | 3H | CDCl₃ |

| 7.22 – 7.12 | m | 2H | CDCl₃ |

| 7.98 | m | 4H | CDCl₃ |

| 7.61 | m | 4H | CDCl₃ |

s = singlet, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Solvent |

| 156.11 | DMSO |

| 144.35 | DMSO |

| 134.46 | DMSO |

| 132.67 | DMSO |

| 130.20 | DMSO |

| 127.92 | DMSO |

| 127.36 | DMSO |

| 127.05 | DMSO |

| 126.05 | DMSO |

| 125.86 (q, J = 3.5 Hz) | DMSO |

| 125.11 | DMSO |

| 119.39 | DMSO |

| 108.57 | DMSO |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a representative methodology for obtaining ¹H and ¹³C NMR spectra for compounds such as this compound.

Instrumentation and Sample Preparation

NMR spectra are typically recorded on high-resolution spectrometers, such as a Bruker DPX-300 instrument, operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[1] For analysis, a sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Tetramethylsilane (TMS) is generally used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).[2]

Data Acquisition

For ¹H NMR, the data is reported detailing the chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J values) in Hertz (Hz), and integration.[2] The TMS resonance in the ¹H NMR spectrum is assigned as 0.00 ppm.[2] For ¹³C NMR, chemical shifts are also recorded in ppm relative to TMS, often using the central peak of the solvent as an internal reference (e.g., CDCl₃ at 77.0 ppm).[2]

NMR Analysis Workflow

The process of analyzing a chemical compound using NMR spectroscopy follows a logical progression from sample preparation to the final structural elucidation. The following diagram illustrates this general workflow.

Caption: General workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the 2-Naphthyl Phenyl Ketone Carbonyl Stretch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of the carbonyl (C=O) stretch in 2-Naphthyl phenyl ketone, a key analytical parameter for the identification and characterization of this diaryl ketone. This document outlines the theoretical principles governing the vibrational frequency of the carbonyl group in this specific molecular context, presents expected and comparative quantitative data, and provides a detailed experimental protocol for obtaining a high-quality IR spectrum.

Introduction to the Carbonyl Stretch in Diaryl Ketones

The carbonyl stretching vibration is one of the most intense and characteristic absorption bands in an infrared spectrum.[1] Its position is highly sensitive to the electronic and steric environment of the C=O group. In diaryl ketones, such as this compound (also known as 2-benzoylnaphthalene), the carbonyl group is conjugated with two aromatic systems: a phenyl ring and a naphthyl ring. This extensive conjugation significantly influences the C=O stretching frequency.

The delocalization of π-electrons from the aromatic rings into the carbonyl group reduces the double bond character of the C=O bond. This weakening of the bond leads to a decrease in the force constant of the vibration, resulting in a lower stretching frequency (wavenumber) compared to non-conjugated ketones. For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹.[2] However, conjugation with a phenyl group can lower this value by 20-40 cm⁻¹.[1] In diaryl ketones, this effect is even more pronounced.

Quantitative Data for the Carbonyl Stretch of this compound

While a publicly available, peer-reviewed IR spectrum for this compound is not readily found, we can predict its carbonyl stretching frequency based on analogous compounds and general principles of IR spectroscopy. For comparison, the carbonyl stretch of benzophenone (diphenyl ketone) is observed at approximately 1652 cm⁻¹. Given the extended conjugation provided by the naphthyl group, the carbonyl stretching frequency of this compound is expected to be in a similar range, generally between 1680 and 1600 cm⁻¹. Major chemical suppliers like Sigma-Aldrich confirm that the identity of their this compound is verified by IR spectroscopy, indicating the existence of a reference spectrum for this compound.[3]

The following table summarizes the expected and comparative IR absorption data for the carbonyl stretch.

| Compound | Structure | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |

| This compound | C₁₇H₁₂O | Est. 1650 - 1660 | Conjugation with both phenyl and naphthyl rings. |

| Benzophenone | C₁₃H₁₀O | ~1652 | Conjugation with two phenyl rings. |

| Acetophenone | C₈H₈O | ~1685 | Conjugation with one phenyl ring. |

| Cyclohexanone | C₆H₁₀O | ~1715 | Non-conjugated, cyclic ketone. |

Factors Influencing the Carbonyl Stretching Frequency

The precise position of the carbonyl stretch in the IR spectrum of this compound is determined by a combination of factors:

-

Resonance (Conjugation): As previously discussed, the delocalization of π-electrons from the phenyl and naphthyl rings to the carbonyl group is the dominant factor. This resonance effect lengthens and weakens the C=O bond, thereby lowering its vibrational frequency.

-

Inductive Effects: The sp² hybridized carbon atoms of the aromatic rings are slightly electron-withdrawing, which can have a minor opposing effect to resonance by strengthening the C=O bond. However, the resonance effect is overwhelmingly stronger in diaryl ketones.

-

Steric Effects: The three-dimensional arrangement of the phenyl and naphthyl rings around the carbonyl group can influence the extent of orbital overlap and, consequently, the degree of conjugation. Significant steric hindrance could potentially disrupt the planarity of the system and slightly increase the carbonyl stretching frequency.

The interplay of these factors is illustrated in the following diagram:

Caption: Relationship between molecular structure and IR frequency.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern and convenient method for analyzing solid samples directly.

Objective: To acquire the infrared spectrum of solid this compound and identify the carbonyl stretching frequency.

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula.

-

This compound, solid, high purity.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Experimental Workflow:

Caption: Step-by-step workflow for ATR-IR analysis.

Procedure:

-

Preparation and Background Collection:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).

-

-

Sample Application and Spectrum Acquisition:

-

Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Post-Acquisition and Cleaning:

-

Release the pressure clamp and remove the sample from the crystal.

-

Thoroughly clean the ATR crystal surface with a solvent and lint-free wipe.

-

Process the collected spectrum using the spectrometer software. This may include baseline correction and peak picking.

-

Identify and label the prominent peaks, paying close attention to the strong absorption band in the 1700-1600 cm⁻¹ region, which corresponds to the carbonyl stretch.

-

Conclusion

The carbonyl stretch of this compound is a powerful diagnostic tool in IR spectroscopy for the structural elucidation and quality control of this compound. Its frequency is primarily dictated by the extensive conjugation with the adjacent phenyl and naphthyl rings, which lowers the absorption to the region of approximately 1650-1660 cm⁻¹. By following a detailed experimental protocol, researchers can reliably obtain a high-quality IR spectrum and accurately identify this characteristic vibrational mode.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Naphthyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Naphthyl phenyl ketone. The information herein is based on established principles of mass spectrometry for aromatic ketones, drawing parallels from the fragmentation behavior of structurally similar compounds like benzophenone. This document aims to serve as a valuable resource for the identification and structural elucidation of this compound in various research and development settings.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 2-Benzoylnaphthalene, Phenyl 2-naphthyl ketone

-

CAS Number: 644-13-3[1]

-

Molecular Formula: C₁₇H₁₂O[1]

-

Molecular Weight: 232.28 g/mol [1]

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is anticipated to show a prominent molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the carbonyl group and rearrangements of the aromatic moieties. The predicted quantitative data is summarized in Table 1.

| m/z (Da) | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 232 | [M]•+ (Molecular Ion) | [C₁₇H₁₂O]•+ | High |

| 203 | [M - CHO]•+ | [C₁₆H₁₁]•+ | Low |

| 155 | [C₁₁H₇O]+ | [Naphthoyl cation] | High |

| 127 | [C₁₀H₇]+ | [Naphthyl cation] | Moderate |

| 105 | [C₇H₅O]+ | [Benzoyl cation] | High |

| 77 | [C₆H₅]+ | [Phenyl cation] | Moderate |

Table 1: Predicted major fragment ions and their relative abundances for this compound under electron ionization.

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is expected to be dominated by alpha-cleavage on either side of the carbonyl group, a characteristic fragmentation pathway for ketones. The initial event is the removal of an electron, typically from a non-bonding orbital of the carbonyl oxygen, to form the molecular ion ([M]•+) at m/z 232.

Primary Fragmentation Pathways

The energetically unstable molecular ion undergoes fragmentation to produce more stable daughter ions. The principal fragmentation routes are depicted in the logical diagram below.

Caption: Proposed EI-MS fragmentation pathways of this compound.

The primary fragmentation involves two main alpha-cleavage events:

-

Formation of the Naphthoyl cation (m/z 155): Cleavage of the bond between the carbonyl carbon and the phenyl ring results in the loss of a phenyl radical (•C₆H₅) and the formation of the stable naphthoyl cation.

-

Formation of the Benzoyl cation (m/z 105): Alternatively, cleavage of the bond between the carbonyl carbon and the naphthyl group leads to the loss of a naphthyl radical (•C₁₀H₇) and the formation of the resonance-stabilized benzoyl cation.[2]

Secondary Fragmentation

The initially formed acylium ions can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule:

-

The naphthoyl cation (m/z 155) can lose CO (28 Da) to form the naphthyl cation (m/z 127) .

-

The benzoyl cation (m/z 105) can decarbonylate to produce the phenyl cation (m/z 77) .

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

-

Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL for GC-MS analysis.

Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Gas Chromatograph: A GC system with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC-MS Analysis Workflow

The logical workflow for the GC-MS analysis is outlined below.

Caption: General workflow for GC-EI-MS analysis.

Recommended GC-MS Parameters

| Parameter | Value |

| GC Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-350 |

| Scan Rate | 2 scans/sec |

Table 2: Suggested GC-MS parameters for the analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by a strong molecular ion peak and prominent fragment ions at m/z 155 (naphthoyl cation) and m/z 105 (benzoyl cation) due to alpha-cleavage. Subsequent loss of carbon monoxide leads to the formation of ions at m/z 127 (naphthyl cation) and m/z 77 (phenyl cation). This in-depth guide, including the proposed fragmentation pathways and a detailed experimental protocol, provides a solid foundation for researchers and scientists in the identification and structural confirmation of this compound.

References

- 1. This compound | CAS: 644-13-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Naphthyl Phenyl Ketone: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the crystal structure and polymorphism of 2-Naphthyl phenyl ketone (also known as 2-benzoylnaphthalene). A thorough review of scientific literature and crystallographic databases was conducted to collate and present key data for researchers and professionals in drug development. However, the investigation reveals a significant gap in the publicly available research on the polymorphic forms of this specific compound. While basic physicochemical properties are documented, detailed crystallographic data for different polymorphs, experimental protocols for their isolation and characterization, and established polymorphic relationships are not presently available in the reviewed literature. This document summarizes the existing information and highlights the areas where further research is required.

Introduction to this compound

This compound is an aromatic ketone with the chemical formula C₁₇H₁₂O.[1] It serves as a precursor in the synthesis of various organic compounds.[1] Understanding the solid-state properties of such molecules is of paramount importance in the pharmaceutical industry, as different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the efficacy and manufacturability of a drug product.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information is foundational for any further studies into its solid-state behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| CAS Number | 644-13-3 | [1] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 398 °C | [1] |

| Appearance | Powder | [1] |

Crystal Structure and Polymorphism: Current Status

A comprehensive search of scientific databases, including chemical and crystallographic repositories, did not yield any specific studies detailing the crystal structure of multiple polymorphs of this compound. While the crystal structure of related compounds, such as N-methyl-N-phenylaminomethyl 2-naphthyl ketone, has been investigated using single-crystal X-ray diffraction[2][3], such data for this compound itself appears to be absent from the public domain.

Polymorphism is a well-documented phenomenon in organic molecules, and its study is crucial for drug development and materials science. The absence of published research on the polymorphism of this compound suggests that either this compound does not exhibit significant polymorphism under commonly tested conditions, or that such studies have not yet been conducted or published.

General Experimental Protocols for Polymorph Screening

While specific protocols for this compound are unavailable, a general workflow for polymorph screening is outlined below. This can serve as a methodological guide for future research on this compound. The process typically involves crystallization under a variety of conditions and characterization of the resulting solid forms.

4.1. Crystallization Methods

The goal of polymorph screening is to induce the formation of different crystal lattices by varying the crystallization conditions. Common techniques include:

-

Solvent Crystallization: Dissolving the compound in a range of solvents with different polarities and evaporation rates (e.g., slow evaporation, fast evaporation, cooling crystallization).

-

Melt Crystallization: Cooling the molten compound at different rates.

-

Grinding: Subjecting the solid material to mechanical stress.

-

Sublimation: Vapor deposition of the compound under controlled temperature and pressure.

4.2. Characterization Techniques

Once different solid forms are obtained, they must be thoroughly characterized to identify and differentiate polymorphs. Key analytical techniques include:

-

Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form based on the diffraction pattern.

-

Single-Crystal X-ray Diffraction (SCXRD): Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of a new polymorph.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which are often different for polymorphs.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent/hydrate content of the crystalline material.

-

Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of molecules in different crystal environments.

Below is a generalized workflow for a polymorph screening study, which could be applied to this compound.

Caption: A generalized experimental workflow for polymorph screening.

Conclusion and Future Directions

This technical guide has compiled the currently available information on the crystal structure and polymorphism of this compound. The notable absence of detailed studies on its polymorphic behavior presents a clear opportunity for future research. A systematic polymorph screen, employing the methodologies outlined in this guide, would be a valuable contribution to the scientific community, particularly for those in the fields of pharmaceutical sciences and materials engineering. Such a study would involve a comprehensive crystallization screening program followed by thorough characterization of any new solid forms. The resulting data would be crucial for understanding the solid-state landscape of this compound and could have significant implications for its potential applications.

References

Solubility Profile of 2-Naphthyl Phenyl Ketone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthyl phenyl ketone (also known as 2-benzoylnaphthalene), a crucial intermediate in various chemical syntheses. An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available solubility data, presents a detailed experimental protocol for its determination, and illustrates the underlying principles and workflows.

Core Executive Summary

This compound, a solid aromatic ketone, is generally characterized by its good solubility in a range of common organic solvents, stemming from its molecular structure which features both a large, nonpolar aromatic system and a polar carbonyl group. While specific quantitative solubility data across a broad spectrum of solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates existing qualitative information. Furthermore, it provides a robust, standardized experimental protocol based on the equilibrium dissolution method (shake-flask) to enable researchers to generate precise quantitative solubility data tailored to their specific laboratory conditions.

Solubility Data

Due to the limited availability of precise quantitative data in the literature, the following table summarizes the known qualitative solubility of this compound in various common organic solvents. This information is valuable for initial solvent screening and experimental design.

| Solvent Class | Specific Solvent | Solubility | Reference |

| Alcohols | Methanol | Soluble, especially when heated.[1] | |

| Ethanol | Soluble.[2] | ||

| Water | Water | Insoluble (Estimated solubility: 6.013 mg/L at 25 °C).[2] |

Note: The term "soluble" is a qualitative descriptor. For precise applications, experimental determination of solubility at the desired temperature is highly recommended. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in aromatic and polar aprotic solvents due to its chemical nature.

Experimental Protocol: Determination of Solubility via the Equilibrium Dissolution Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of achieving a saturated solution at equilibrium and then measuring the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate and temperature controller)

-

Vials with airtight caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

2. Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle to the bottom of the vial. If necessary, the vial can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

-

Concentration Analysis (Using HPLC as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of various factors. The following diagram illustrates the key relationships governing the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of the solubility of this compound using the equilibrium dissolution method.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Naphthyl Phenyl Ketone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Thermochemical Properties of 2-Naphthyl Phenyl Ketone (2-Benzoylnaphthalene)

Therefore, this document provides a detailed overview of the established experimental and computational methodologies that are conventionally employed to determine such crucial thermochemical parameters for aromatic ketones. This guide is intended to equip researchers with the necessary foundational knowledge to either conduct their own experimental determinations or to perform computational estimations for this compound.

Data Presentation

As no specific quantitative thermochemical data for this compound could be retrieved, the following table is presented as a template. It outlines the key parameters that would be determined through the experimental and computational methods described in the subsequent sections.

Table 1: Template for Thermochemical Data of this compound

| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data N/A | Indirect from ΔcH° and ΔsubH° |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data N/A | Indirect from ΔcH° |

| Standard Molar Enthalpy of Combustion | ΔcH° | Data N/A | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data N/A | Sublimation Pressure Measurement |

| Molar Heat Capacity (gas) | Cp,m°(g) | Data N/A | Computational Chemistry |

| Molar Heat Capacity (solid) | Cp,m°(s) | Data N/A | Adiabatic Calorimetry |

Experimental Protocols

The determination of the thermochemical properties of a compound like this compound involves a series of precise calorimetric and thermodynamic measurements.

Combustion Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion (ΔcH°) is determined using a bomb calorimeter. This is a fundamental technique for organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

Bomb Sealing and Pressurization: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Sublimation Pressure Measurement for Enthalpy of Sublimation

The standard molar enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid compound as a function of temperature. The Clausius-Clapeyron equation relates vapor pressure to the enthalpy of phase transition.

Methodology:

-

Apparatus: A Knudsen effusion cell or a transpiration method apparatus is commonly used.

-

Measurement: The sample is placed in the apparatus, and the system is evacuated. The rate of mass loss of the sample due to sublimation is measured at a series of controlled temperatures. This mass loss is directly related to the vapor pressure of the substance.

-

Data Analysis: The vapor pressure (p) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated Clausius-Clapeyron equation (ln(p) = -ΔsubH°/RT + C), the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant. This allows for the direct calculation of the enthalpy of sublimation.

Calculation of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is typically not measured directly. Instead, it is calculated using Hess's Law from the experimentally determined enthalpy of combustion.

Calculation:

The standard enthalpy of formation of the solid (ΔfH°(s)) is calculated using the following reaction equation for the combustion of this compound (C₁₇H₁₂O):

C₁₇H₁₂O(s) + 20 O₂(g) → 17 CO₂(g) + 6 H₂O(l)

The relationship is: ΔcH° = [17 × ΔfH°(CO₂, g) + 6 × ΔfH°(H₂O, l)] - [ΔfH°(C₁₇H₁₂O, s) + 20 × ΔfH°(O₂, g)]

The standard enthalpies of formation of CO₂(g), H₂O(l), and O₂(g) are well-established reference values. By rearranging the equation, the standard enthalpy of formation of solid this compound can be determined. The enthalpy of formation in the gaseous state (ΔfH°(g)) is then obtained by adding the enthalpy of sublimation to the enthalpy of formation of the solid:

ΔfH°(g) = ΔfH°(s) + ΔsubH°

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the thermochemical properties of this compound.

Caption: Workflow for determining the enthalpy of combustion.

Caption: Workflow for determining the enthalpy of sublimation.

Caption: Logical flow for calculating the enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound is currently not documented in readily accessible literature, the methodologies for determining these properties are well-established. The experimental protocols for combustion calorimetry and sublimation pressure measurements, coupled with calculations based on Hess's Law, provide a robust framework for obtaining the standard enthalpies of combustion, sublimation, and formation. For researchers in drug development and materials science, understanding these thermochemical parameters is critical for predicting the stability, reactivity, and phase behavior of this compound. It is recommended that these experimental determinations be carried out to fill the existing data gap for this compound. Alternatively, computational chemistry approaches, such as density functional theory (DFT) or higher-level ab initio methods, could be employed to estimate these properties.

An In-depth Technical Guide on the Electronic and Optical Properties of 2-Naphthyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl phenyl ketone, also known as 2-benzoylnaphthalene, is an aromatic ketone with a chemical formula of C₁₇H₁₂O. Its structure, featuring a naphthalene ring system linked to a benzoyl group, gives rise to distinct electronic and optical properties that are of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed electronic and optical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O | [1] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Melting Point | 80-82 °C | [3] |

| Boiling Point | 384.1 °C at 760 mmHg | [2] |

| Solubility | Soluble in hot methanol and alcohol. Insoluble in water. | [4] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃)[5][6].

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Naphthalene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add naphthalene (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Once the addition of naphthalene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity. A mixed solvent system is often effective for this purpose[7][8].

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to remove residual solvent.

Electronic and Optical Properties

The electronic and optical properties of this compound are governed by the π-conjugated system of the naphthalene and phenyl rings, as well as the carbonyl group. These properties are often sensitive to the solvent environment[9].

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound exhibits characteristic bands corresponding to π-π* and n-π* electronic transitions.

| Solvent | λmax (π-π) (nm) | λmax (n-π) (nm) | Molar Absorptivity (ε) at λmax (π-π*) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | ~285, ~330 | ~370 | Data not available |

| Ethanol | ~288, ~335 | ~365 | Data not available |

Note: The exact absorption maxima and molar absorptivity can vary depending on the solvent and experimental conditions. The values provided are estimations based on typical spectra of similar aromatic ketones.

Fluorescence and Phosphorescence Spectroscopy

Aromatic ketones like this compound can exhibit both fluorescence and phosphorescence. Fluorescence is the emission of light from the excited singlet state (S₁), while phosphorescence originates from the excited triplet state (T₁).

| Property | Value | Solvent |

| Fluorescence Emission Maximum (λem) | ~400 - 450 nm | Varies with solvent polarity |

| Fluorescence Quantum Yield (Φf) | Low | Generally low for aromatic ketones |

| Phosphorescence Emission Maximum (λphos) | ~500 - 550 nm | Typically measured at low temperatures (e.g., 77 K) |

| Phosphorescence Quantum Yield (Φp) | Can be significant | Dependent on intersystem crossing efficiency |

| Phosphorescence Lifetime (τp) | Milliseconds to seconds | Dependent on solvent and temperature |

Signaling Pathways and Experimental Workflows

The characterization of the electronic and optical properties of this compound involves a series of interconnected experimental steps.

Detailed Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, ethanol).

-

Blank Measurement: Fill a quartz cuvette with the chosen solvent and record a baseline spectrum to correct for solvent absorption.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Spectral Acquisition: Record the absorption spectrum of each solution over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (Φf) of this compound.

Instrumentation: A spectrofluorometer.

Procedure for Emission Spectrum:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Identify the wavelength of maximum emission intensity (λem).

Procedure for Relative Quantum Yield Determination:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Matching: Prepare solutions of the sample and the standard with the same absorbance at the same excitation wavelength.

-